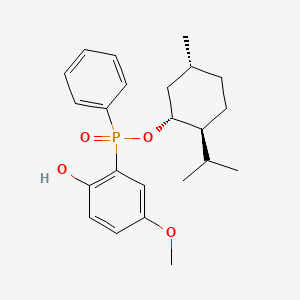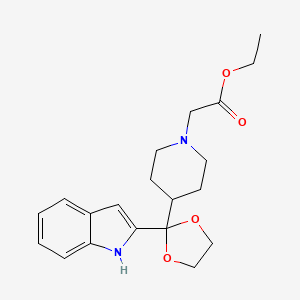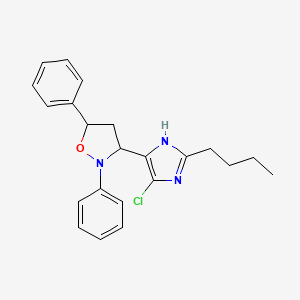![molecular formula C9H8N6O2S B12896893 N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine CAS No. 88541-04-2](/img/structure/B12896893.png)
N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group attached to the thiadiazole ring, which is further connected to a guanidine moiety
Méthodes De Préparation
The synthesis of 1-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine typically involves the reaction of 3-nitrobenzoyl chloride with thiosemicarbazide to form the intermediate 3-nitrophenylthiosemicarbazide. This intermediate is then cyclized to form the thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with guanidine to yield the target compound. The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization and guanidination steps .
Analyse Des Réactions Chimiques
1-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Condensation: The guanidine moiety can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: Thiadiazole derivatives, including this compound, have shown antimicrobial, antifungal, and antiviral activities. They are being investigated for their potential use as therapeutic agents.
Medicine: The compound has potential applications in drug development due to its biological activities. It is being explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Thiadiazole derivatives are used in the development of agrochemicals, dyes, and other industrial products
Mécanisme D'action
The mechanism of action of 1-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of specific biological processes. The guanidine moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
1-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine can be compared with other thiadiazole derivatives, such as:
1-(5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine: Similar structure but with a different position of the nitro group on the phenyl ring.
1-(5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl)guanidine: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
1-(5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl)guanidine: Contains a methyl group instead of a nitro group, affecting its reactivity and biological activity.
The uniqueness of 1-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine lies in its specific substitution pattern, which influences its chemical reactivity and biological activities .
Propriétés
Numéro CAS |
88541-04-2 |
|---|---|
Formule moléculaire |
C9H8N6O2S |
Poids moléculaire |
264.27 g/mol |
Nom IUPAC |
2-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine |
InChI |
InChI=1S/C9H8N6O2S/c10-8(11)12-9-14-13-7(18-9)5-2-1-3-6(4-5)15(16)17/h1-4H,(H4,10,11,12,14) |
Clé InChI |
QTOHDCNXPHVXSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol](/img/structure/B12896821.png)






![N-{3,5-dibromo-4-[(2-phenyl-2H-indazol-5-yl)oxy]phenyl}glycine](/img/structure/B12896860.png)






